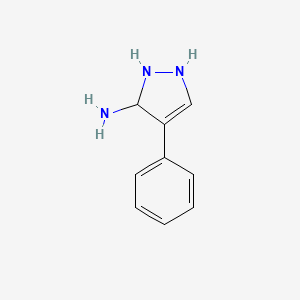

4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

Description

Significance of Pyrazoline Derivatives in Contemporary Organic Chemistry

Pyrazoline derivatives are a highly significant class of compounds in modern organic chemistry due to their extensive and diverse biological activities. These structures are integral to the development of therapeutic agents and are recognized for their roles as anti-inflammatory, antimicrobial, anticonvulsant, anticancer, antidepressant, and analgesic agents. mdpi.com The stability of the pyrazoline ring has encouraged chemists to create numerous structural modifications to explore a wide array of pharmacological activities. acs.org

Beyond medicine, pyrazoline derivatives have found applications in agriculture and material science. Their unique photophysical properties, including fluorescence, make them valuable in the development of fluorescent dyes and organic light-emitting devices (OLEDs). nih.govjchemlett.com This versatility ensures that the pyrazoline scaffold remains a subject of intensive research and development.

Historical Perspective on the Development of Pyrazole (B372694) and Pyrazoline Architectures

The study of pyrazole-based heterocycles dates back to the late 19th century. In 1883, German chemist Ludwig Knorr was the first to synthesize a pyrazoline-5-one derivative and gave the name "pyrazole" to this class of compounds. A foundational and still widely used method for synthesizing the pyrazoline ring involves the cyclocondensation reaction of α,β-unsaturated aldehydes or ketones (like chalcones) with hydrazine (B178648) derivatives. nih.gov This straightforward approach allows for the creation of a wide variety of substituted pyrazolines. Over the decades, numerous synthetic methodologies have been developed to improve yields, introduce diverse functional groups, and control regioselectivity, solidifying the pyrazole and pyrazoline frameworks as mainstays in heterocyclic chemistry.

Rationale for Focused Investigation of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

The specific compound, 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, combines three key structural features that make it a compelling target for focused investigation: the pyrazoline core, a phenyl substituent, and an amine functional group.

The Pyrazoline Scaffold : As established, this core is associated with a broad spectrum of biological activities.

The Phenyl Group : The presence of a phenyl ring is a common feature in many biologically active pyrazolines. Structure-activity relationship (SAR) studies have often shown that substitutions on phenyl rings attached to the pyrazoline core can significantly modulate pharmacological activity, such as antidepressant or anti-inflammatory effects. nih.gov

The Amino Group : The amine (–NH2) group is a critical functional group in medicinal chemistry, known for its ability to form hydrogen bonds and act as a key pharmacophore. Amino-pyrazoles and amino-pyrazolines are actively being investigated as anticancer, anti-tubercular, and kinase-inhibiting agents. mdpi.comnih.gov

The combination of these three motifs in a single molecule suggests a high potential for novel biological activity. The investigation of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine is therefore rationalized by the need to explore new chemical space and identify novel therapeutic leads based on a proven "privileged scaffold."

Current State of Research on Phenyl-Substituted Pyrazoline Amines

Research into phenyl-substituted pyrazoline amines is an active and promising field. Studies have demonstrated that this class of compounds exhibits significant potential across various therapeutic areas. For instance, different isomers and derivatives have been synthesized and evaluated for a range of biological effects.

Recent research highlights include:

Antimycobacterial Activity : Amino-pyrazoline derivatives have been identified as a new class of dual-functional agents that show potent bactericidal activity against Mycobacterium tuberculosis while also possessing intrinsic fluorescence, allowing for bacterial imaging. nih.gov

Anticancer Properties : Pyrazoline derivatives bearing phenyl groups are known to exhibit cytotoxic activity against various cancer cell lines, including breast cancer. nih.gov They can act as inhibitors of enzymes crucial for cancer progression, such as aminopeptidase (B13392206) N (APN) and vascular endothelial growth factor receptor 2 (VEGFR2). nih.gov

Neuroprotective Effects : Phenyl-substituted pyrazolines are recognized for their potential in treating neurodegenerative diseases, acting as inhibitors of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). acs.org

While much research has been conducted on the broader class, the specific isomer 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine remains a less explored entity, representing a gap in the current body of knowledge and an opportunity for novel discovery.

| Compound Class | Reported Biological Activities | Key Structural Features |

|---|---|---|

| Amino-Pyrazolines | Antimycobacterial, Anticancer, Kinase Inhibition mdpi.comnih.gov | Pyrazoline ring with an amine substituent |

| Phenyl-Pyrazolines | Anti-inflammatory, Antidepressant, Neuroprotective acs.orgnih.gov | Pyrazoline ring with one or more phenyl substituents |

| Phenyl-Substituted Amino-Pyrazolines | Anticancer (APN/VEGFR2 inhibition), Antimicrobial nih.govresearchgate.net | Combines all three key pharmacophores |

Research Objectives and Scope of Investigation for 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

A focused investigation into 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine would be structured around a set of clear research objectives designed to fully characterize the compound and explore its potential.

Primary Research Objectives:

Chemical Synthesis and Characterization :

To develop and optimize a synthetic route to produce high-purity 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine. This would likely involve the reaction of a suitably substituted cinnamonitrile (B126248) derivative with hydrazine.

To fully characterize the synthesized compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its molecular structure.

Physicochemical Profiling :

To determine key physical properties of the compound, such as its melting point, solubility in various solvents, and lipophilicity (LogP). These parameters are crucial for understanding its drug-like properties.

Biological Screening and Evaluation :

To conduct a broad-based biological screening to identify potential therapeutic applications. Based on the activities of related compounds, initial screens should focus on anticancer, antimicrobial (including antimycobacterial), anti-inflammatory, and neuroprotective assays.

For any identified "hits," conduct more detailed mechanistic studies to understand how the compound exerts its biological effect (e.g., enzyme inhibition assays, cell cycle analysis).

The scope of this investigation would be to provide a foundational understanding of this specific molecule, establishing its synthetic accessibility, physicochemical properties, and primary biological activity profile, thereby paving the way for more advanced preclinical development if promising results are obtained.

| Property | Description | Relevance |

|---|---|---|

| Molecular Formula | C₉H₁₁N₃ | Defines the elemental composition. |

| Molecular Weight | 161.20 g/mol | Basic physical property for chemical calculations. |

| CAS Number | Not available for this specific isomer | Unique identifier for a chemical substance. |

| Predicted Melting Point | 168-172 °C (for isomer 3-Amino-4,5-dihydro-1H-1-phenylpyrazole) sigmaaldrich.com | Indicator of purity and molecular packing. |

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-phenyl-2,3-dihydro-1H-pyrazol-3-amine |

InChI |

InChI=1S/C9H11N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-6,9,11-12H,10H2 |

InChI Key |

MCXQOTLOCYTGTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNNC2N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 2,3 Dihydro 1h Pyrazol 3 Amine and Its Derivatives

Classical and Established Synthetic Routes to 2,3-Dihydro-1H-pyrazol-3-amine Frameworks

Traditional methods for constructing the 2,3-dihydro-1H-pyrazol-3-amine core have long been established and are widely utilized in organic synthesis. These routes typically involve cyclization reactions with hydrazine (B178648) reagents and often employ chalcones as key precursors.

Cyclization Reactions Utilizing Hydrazine Reagents

The reaction of hydrazine and its derivatives with α,β-unsaturated carbonyl compounds is a cornerstone for the synthesis of pyrazoline frameworks. ijpbs.comdergipark.org.tr This cyclocondensation reaction involves the initial reaction of hydrazine with an α,β-unsaturated ketone or aldehyde to form a hydrazone, which then undergoes an intramolecular cyclization to yield the pyrazoline ring. dergipark.org.tr

The general mechanism involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular condensation and dehydration to form the stable five-membered heterocyclic ring. The use of hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, is a common practice to facilitate this reaction. dergipark.org.trrevistabionatura.org The reaction is often carried out under reflux conditions in a suitable solvent like ethanol. ijpbs.com

One of the most prominent methods for preparing substituted pyrazoles involves the path of using chalcone and phenylhydrazine. For instance, substituted chalcones can be reacted with an excess of hydrazine hydrate and refluxed for several hours to yield the corresponding pyrazoline derivatives. ijpbs.com

The versatility of this method allows for the synthesis of a wide array of substituted pyrazolines by varying the substituents on both the hydrazine reagent and the α,β-unsaturated carbonyl compound.

Role of Chalcone Precursors in Pyrazoline Amine Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal intermediates in the synthesis of pyrazoline amines. dergipark.org.trresearchgate.net Their facile synthesis via Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone provides a versatile entry point to a diverse range of pyrazoline derivatives. dergipark.org.trresearchgate.net

The α,β-unsaturated keto-ethylenic group within the chalcone structure is the key reactive site for the subsequent cyclization with hydrazine. researchgate.net The reaction of a chalcone with hydrazine hydrate in a solvent such as ethanol, often with an acid catalyst like acetic acid, leads to the formation of the pyrazoline ring through an intramolecular Michael addition. dergipark.org.tr

The substituents on the aromatic rings of the chalcone precursor directly influence the substitution pattern of the resulting pyrazoline. This allows for the targeted synthesis of derivatives with specific electronic and steric properties. For example, chalcones derived from substituted benzaldehydes and acetophenones have been successfully used to synthesize a variety of biologically active pyrazoline derivatives.

Multi-Component Reactions for Pyrazoline Amine Scaffolds

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like pyrazoline amines. researchgate.net These one-pot reactions involve the combination of three or more starting materials in a chemo- and regio-selective manner, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net

A common MCR approach for pyrazole (B372694) synthesis involves the reaction of enaminones, an aldehyde (like benzaldehyde), and hydrazine hydrochloride in water, often with a catalytic amount of ammonium acetate. This method provides a straightforward and sustainable route to polyfunctionally substituted pyrazoles. The use of water as a solvent makes this an environmentally friendly technique.

Another example is the three-component synthesis of pyrazolo[1,5-a]pyrimidines, which utilizes 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under rhodium(III) catalysis. nih.gov Although this produces a fused ring system, the core strategy highlights the utility of aminopyrazoles as key building blocks in MCRs. These reactions are often amenable to microwave heating, which can further reduce reaction times. nih.gov

Modern and Sustainable Synthetic Strategies for 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

In recent years, there has been a significant shift towards the development of more sustainable and environmentally benign synthetic methodologies. This has led to the exploration of green chemistry approaches and the use of efficient catalytic systems for the synthesis of pyrazoline amines.

Green Chemistry Approaches in Pyrazoline Amine Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pyrazoline amines to minimize environmental impact and improve reaction efficiency. A key focus has been the replacement of volatile and toxic organic solvents with greener alternatives, such as water. thieme-connect.com The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often with the aid of catalysts like cerium(IV) ammonium nitrate (CAN) in a PEG-400/water system. thieme-connect.com

Microwave-assisted synthesis has also gained prominence as a green technique. dergipark.org.tr Microwave irradiation can significantly reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. dergipark.org.trnih.gov For example, the synthesis of pyrazole derivatives from chalcones and hydrazine hydrate can be efficiently carried out under microwave irradiation. revistabionatura.org

Solvent-free reaction conditions represent another important green chemistry approach. revistabionatura.org The synthesis of pyrazoles has been achieved by reacting α,β-unsaturated carbonyl compounds with tosylhydrazones under microwave activation in the absence of a solvent. revistabionatura.org Heterogeneous catalysts, which can be easily recovered and reused, also contribute to the greenness of a synthetic process. thieme-connect.commorressier.com

Catalytic Methods for Enhanced Synthesis

The use of catalysts is crucial for enhancing the efficiency, selectivity, and sustainability of pyrazoline amine synthesis. A variety of catalysts, including both homogeneous and heterogeneous systems, have been employed.

Lewis acids, such as copper(II), have been shown to efficiently catalyze the cyclization of N-propargyl hydrazones to yield pyrazolines. organic-chemistry.org In this case, the Cu(II) catalyst acts as a Lewis acid to facilitate the formation of an iminium-ion intermediate, which then undergoes cyclization. organic-chemistry.org

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and reusability. morressier.comnih.gov Mesoporous SiO2-Al2O3 has been reported as an efficient and recyclable catalyst for the condensation reaction of substituted chalcones and phenylhydrazine hydrate, leading to excellent yields of pyrazoline derivatives in short reaction times. jchemlett.com Similarly, nano-magnetic metal-organic frameworks have been used as catalysts for the synthesis of pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov

The choice of catalyst can also influence the reaction pathway and the final product. For instance, different catalysts in the cyclization of chalcones with thiosemicarbazide can lead to different pyrazoline derivatives.

Below is a table summarizing various catalytic approaches for the synthesis of pyrazoline derivatives.

| Catalyst | Reactants | Product | Conditions | Yield (%) | Reference |

| Rhodium(III) | 3-Aminopyrazoles, Aldehydes, Sulfoxonium ylides | Pyrazolo[1,5-a]pyrimidines | Microwave heating | Good | nih.gov |

| Ammonium Acetate | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-Pyrazole derivatives | Water, Reflux | Good | |

| Heterogeneous Phosphate | α,β-Unsaturated ketones, Hydrazine | Pyrazole derivatives | Not specified | Good | morressier.com |

| Copper(II) | N-propargyl hydrazones | N-acyl/N-tosyl pyrazolines | Open flask | Good | organic-chemistry.org |

| Fe3O4@MIL-101(Cr)-N(CH2PO3)2 | Aldehydes, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indole | Pyrazolo[3,4-b]pyridines | 100 °C, Solvent-free | High | nih.gov |

| Mesoporous SiO2-Al2O3 | Substituted chalcones, Phenylhydrazine hydrate | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | 85 °C, EtOH, Reflux | Excellent | jchemlett.com |

Ultrasound-Assisted Synthesis for 2,3-Dihydro-1H-pyrazol-3-amine Analogues

Ultrasound-assisted organic synthesis has emerged as a powerful green chemistry tool, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazoline derivatives.

The synthesis of 2,3-dihydro-1H-pyrazol-3-amine analogues can be efficiently achieved through multicomponent reactions under ultrasonic irradiation. For instance, a three-component reaction involving isatins, dimedone, and 3-amino-1H-pyrazoles has been reported to produce 3-(5-amino-1H-pyrazol-4-yl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)indolin-2-ones under ultrasound conditions. researchgate.net This method highlights the ability of sonochemistry to facilitate complex molecular constructions in a single step.

Similarly, the synthesis of pyrazoline analogues from curcumin has been achieved using ultrasound, demonstrating a significant reduction in reaction time from hours to minutes and an increase in product yields. researchgate.net The general approach for synthesizing pyrazoline rings involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. Ultrasound irradiation facilitates this reaction, providing a rapid and efficient route to these scaffolds. researchgate.netnih.govmdpi.com

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Pyrazoline Analogues

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours | Moderate to Good | Refluxing in solvent |

| Ultrasound Irradiation | Several minutes | Good to Excellent | Room temperature or gentle warming |

Stereoselective Synthesis of Chiral 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine Analogues

The synthesis of enantiomerically pure chiral molecules is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The stereoselective synthesis of chiral 4-phenyl-2,3-dihydro-1H-pyrazol-3-amine analogues often involves the use of chiral auxiliaries or asymmetric catalysis.

One notable approach involves the use of tert-butanesulfinamide as a chiral auxiliary. This method allows for the asymmetric synthesis of pyrazole derivatives where a nitrogen atom is directly bonded to a chiral center. The key steps include the preparation of a chiral toluenesulfinyl imine, stereoselective addition of a nucleophile, and subsequent cyclization to form the chiral pyrazole ring. nih.gov Although this specific example yields a pyrazole, the strategy of using a chiral auxiliary to control stereochemistry during the formation of the amine-bearing chiral center is applicable to the synthesis of chiral 2,3-dihydro-1H-pyrazol-3-amine analogues.

Another strategy is the use of chiral metal catalysts. For example, asymmetric copper-catalyzed cyclizative aminoboration has been developed for the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines. nih.gov Similar catalytic systems could potentially be adapted for the asymmetric synthesis of chiral pyrazoline rings from appropriate precursors. The development of such methods for the direct asymmetric synthesis of the 4-phenyl-2,3-dihydro-1H-pyrazol-3-amine core remains a valuable goal in synthetic chemistry.

Post-Synthetic Functionalization and Derivatization Strategies of the 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine Nucleus

Post-synthetic modification of the 4-phenyl-2,3-dihydro-1H-pyrazol-3-amine scaffold is a versatile strategy for generating libraries of diverse compounds for structure-activity relationship (SAR) studies. The primary sites for functionalization are the exocyclic amine group, the phenyl ring, and the pyrazoline ring itself.

Reactions at the Amine Functionality

The primary amine group at the C3 position is a key handle for a wide range of chemical transformations. It can act as a nucleophile, allowing for the introduction of various substituents. Common derivatization strategies include:

Acylation and Carbamoylation: Reaction with acyl chlorides, anhydrides, or isocyanates to form amides and ureas, respectively. These reactions are often straightforward and provide access to a large number of derivatives.

Formation of Schiff Bases: Condensation with aldehydes and ketones yields imines (Schiff bases), which can serve as intermediates for further reactions or possess biological activity themselves.

N-Alkylation and N-Arylation: Introduction of alkyl or aryl groups on the amine nitrogen. While direct alkylation can be challenging, reductive amination provides a reliable method. N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions. chim.it

Formation of Prodrugs: The amine functionality can be masked with promoieties to create prodrugs with improved pharmacokinetic properties. Examples include the formation of (acyloxy)alkyl carbamates or N-Mannich bases. nih.gov

These modifications can significantly alter the physicochemical and biological properties of the parent molecule.

Substituent Modification on the Phenyl Ring

The phenyl ring at the C4 position offers another site for diversification. The nature and position of substituents on this ring can profoundly influence the molecule's interaction with biological targets.

Electrophilic Aromatic Substitution: Standard reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce functional groups onto the phenyl ring, provided the pyrazoline core is stable to the reaction conditions. For example, nitration of a 1-phenyl-1H-pyrazole derivative using fuming nitric acid resulted in the introduction of a nitro group at the para-position of the phenyl ring. mdpi.com

Cross-Coupling Reactions: For analogues bearing a halogenated phenyl ring (e.g., 4-(4-bromophenyl)-2,3-dihydro-1H-pyrazol-3-amine), palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira reactions can be employed to introduce a wide variety of aryl, vinyl, and alkynyl substituents.

Modification of Existing Substituents: Functional groups already present on the phenyl ring can be chemically transformed. For instance, a nitro group can be reduced to an amine, which can then be further derivatized. A methoxy group can be cleaved to a hydroxyl group, which can then be alkylated or acylated. Studies on 1,3,5-triphenyl pyrazolines have shown that the position of halogen or hydroxyl substituents on the phenyl rings greatly influences their biological activity. nih.gov

Table 2: Influence of Phenyl Ring Substituents on Pyrazoline Activity

| Compound Type | Substituent Modification | Effect on Activity |

| 1,3,5-Triphenyl Pyrazolines | Meta-chloro substitution | Boosted inhibitory activity |

| 1,3,5-Triphenyl Pyrazolines | Ortho-chloro substitution | Significant drop in activity |

| Thiophene-based N-phenyl pyrazolines | Methoxy group at position 2 | Greater potency against cancer cell lines japsonline.com |

Ring Modification and Rearrangement Studies

The pyrazoline ring, while relatively stable, can undergo specific modifications and rearrangements under certain conditions. These reactions can lead to novel heterocyclic scaffolds.

One significant transformation is the oxidative aromatization of the 2,3-dihydro-1H-pyrazole (pyrazoline) ring to the corresponding pyrazole. This can be achieved using various oxidizing agents and provides a direct route from the saturated scaffold to its aromatic counterpart. researchgate.net

More complex rearrangements have also been observed. For instance, the thermolysis of an o-azidonitro pyrazole derivative in acetic acid led to an unexpected rearrangement. Instead of the anticipated cyclization to a furoxan ring, the reaction resulted in a ring-opening/recyclization cascade, ultimately forming a 5-amino-1H-pyrazol-3-yl)methyl acetate derivative. mdpi.comnih.gov This transformation involves the transient formation of a pyrazole nitrene, which initiates a sequence of steps leading to both C-H functionalization and reduction of the azide to an amine without external reagents. mdpi.comnih.gov

Additionally, ring-contraction reactions have been reported where larger heterocyclic rings, such as pyridazinones, can rearrange to form pyrazolone derivatives under specific conditions. nih.gov While not a direct modification of the pyrazoline ring, such studies provide insight into the potential for skeletal rearrangements in related nitrogen-containing heterocycles.

Advanced Structural Elucidation and Conformational Analysis of 4 Phenyl 2,3 Dihydro 1h Pyrazol 3 Amine

Application of High-Resolution Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental in verifying the identity and purity of synthesized compounds. Each technique offers unique insights into the molecular structure by probing different aspects of the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, ¹H and ¹³C NMR spectra provide the initial data on the chemical environment of each proton and carbon atom.

In ¹H NMR, the protons of the pyrazoline ring typically exhibit a characteristic ABX or AMX spin system, arising from the two diastereotopic protons at the C5 position and the single proton at C3. The protons on the phenyl ring appear in the aromatic region (typically δ 7.0-8.0 ppm). The amine (-NH₂) and pyrazoline N-H protons are often observed as broad singlets that can be exchanged with D₂O.

¹³C NMR spectra complement this information by showing distinct signals for each carbon atom. The C3 and C5 carbons of the pyrazoline ring resonate at characteristic chemical shifts, while the phenyl carbons can be distinguished based on their substitution pattern. nih.gov

To resolve ambiguities and definitively assign each signal, multi-dimensional NMR techniques are employed:

Correlation Spectroscopy (COSY): Establishes ¹H-¹H coupling correlations, identifying neighboring protons, which is crucial for mapping the spin system within the pyrazoline ring.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of a proton's signal to its attached carbon.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, providing critical information about the connectivity of different molecular fragments, such as linking the phenyl group to the pyrazoline ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine Predicted values are based on typical shifts for analogous pyrazoline structures. | Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | Pyrazoline C3-H | ~4.5 - 5.0 (dd) | ~80 - 90 | | Pyrazoline C5-Hₐ | ~3.0 - 3.5 (dd) | \multirow{2}{*}{~40 - 50} | | Pyrazoline C5-Hₑ | ~3.5 - 4.0 (dd) | | Pyrazoline N1-H | Broad, variable | - | | Amine N-H₂ | Broad, variable | - | | Phenyl C-H (ortho) | ~7.2 - 7.4 | ~125 - 127 | | Phenyl C-H (meta) | ~7.3 - 7.5 | ~128 - 130 | | Phenyl C-H (para) | ~7.1 - 7.3 | ~126 - 128 | | Phenyl C (ipso) | - | ~140 - 145 | | Pyrazoline C4 | - | ~115 - 125 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental composition. For 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine (C₉H₁₁N₃), HRMS can confirm this molecular formula, distinguishing it from other isomers or compounds with the same nominal mass. dergipark.org.tr

Electron Ionization (EI) mass spectrometry also reveals characteristic fragmentation patterns that serve as a molecular fingerprint. The fragmentation of pyrazoline derivatives is well-documented and typically involves the cleavage of the heterocyclic ring. researchgate.net Key fragmentation pathways for the target molecule would likely include:

Loss of an amino group (-NH₂) or ammonia (B1221849) (-NH₃).

Cleavage of the N-N bond.

Retro-Diels-Alder type reactions leading to the expulsion of small molecules like ethene or nitrogen.

Formation of a stable phenyl-containing cation.

Table 2: Expected HRMS Data and Key Fragments for C₉H₁₁N₃

| Species | Formula | Calculated Exact Mass (m/z) | Likely Fragmentation Origin |

|---|---|---|---|

| Molecular Ion [M]⁺ | [C₉H₁₁N₃]⁺ | 161.0953 | Parent Molecule |

| [M - NH₃]⁺ | [C₉H₈N₂]⁺ | 144.0687 | Loss of ammonia |

| Phenyl Cation | [C₆H₅]⁺ | 77.0391 | Cleavage of phenyl-C4 bond |

| Pyrazole (B372694) Ring Fragment | [C₃H₆N₃]⁺ | 84.0562 | Cleavage of C4-phenyl bond |

FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.gov The FT-IR spectrum of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine would display several key absorption bands confirming its structure. ripublication.com

The primary amine (-NH₂) group is identified by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region. The N-H bond of the pyrazoline ring also shows a stretching vibration in this range. Aromatic C-H stretching appears just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrazoline ring appears just below 3000 cm⁻¹. The C=N imine bond within the pyrazoline ring gives rise to a stretching band around 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations from the phenyl group are observed in the 1450-1600 cm⁻¹ region. dergipark.org.trrevistabionatura.com

Table 3: Characteristic FT-IR Absorption Bands for 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Pyrazoline Ring (N-H) | Stretch | 3200 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Pyrazoline Ring (C=N) | Stretch | 1600 - 1650 |

| Aromatic Ring (C=C) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. Pyrazoline derivatives are known to exhibit characteristic absorption spectra. researchgate.net The spectrum of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine is expected to show absorptions arising from π → π* transitions associated with the phenyl group and the C=N chromophore of the pyrazoline ring. rsc.org The conjugation between the phenyl ring at the C4 position and the pyrazoline system can influence the position and intensity of these absorption maxima (λ_max). researchgate.net An n → π* transition associated with the non-bonding electrons on the nitrogen atoms may also be observed, typically as a weaker, longer-wavelength absorption.

Table 4: Expected Electronic Transitions for 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

| Transition Type | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Phenyl Ring & C=N | 250 - 300 |

| n → π* | C=N, Amine Nitrogens | 320 - 380 |

Single Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides definitive data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its solid-state conformation. nih.gov

For a derivative like 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, a crystal structure analysis would be expected to show:

A non-planar, five-membered dihydropyrazole ring, likely adopting an envelope or twisted conformation.

A specific dihedral angle between the plane of the phenyl ring and the pyrazoline ring, which is influenced by steric hindrance. nih.gov

The geometric configuration of the amino group at the C3 position.

Intermolecular interactions, such as hydrogen bonding involving the N-H groups of the amine and the pyrazoline ring, which dictate the crystal packing. rsc.org

Table 5: Typical Crystallographic Parameters for Phenyl-Substituted Pyrazoline Rings Data based on analogous structures reported in crystallographic databases.

| Parameter | Description | Expected Value |

|---|---|---|

| C=N Bond Length | Double bond in the pyrazoline ring | 1.27 - 1.30 Å |

| N-N Bond Length | Single bond in the pyrazoline ring | 1.35 - 1.40 Å |

| C-N Bond Lengths | Single bonds in the ring and to amine | 1.45 - 1.49 Å |

| Phenyl-C4 Bond Length | Bond connecting the two rings | 1.48 - 1.52 Å |

| Dihedral Angle | Angle between phenyl and pyrazoline mean planes | 5° - 55° |

Conformational Analysis and Tautomerism Studies of 2,3-Dihydro-1H-pyrazol-3-amine Derivatives

The 2,3-dihydro-1H-pyrazole (also known as Δ³-pyrazoline) system is subject to tautomerism. Tautomers are constitutional isomers that readily interconvert, most commonly via the migration of a proton. For dihydropyrazoles, several tautomeric forms are possible, with their relative stability being a key area of study. scispace.com

Computational studies and experimental evidence suggest that for unsubstituted pyrazolines, the Δ²-pyrazoline (4,5-dihydro-1H-pyrazole) tautomer is generally more stable than the Δ³-pyrazoline (2,3-dihydro-1H-pyrazole) form. researchgate.net The specific substitution pattern on the ring can influence this equilibrium.

For 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, two primary tautomeric considerations exist:

Ring Tautomerism: The potential isomerization between the Δ³-pyrazoline and the more stable Δ²-pyrazoline form.

Imine-Enamine Tautomerism: The 3-amino-Δ³-pyrazoline can exist in equilibrium with its 3-imino-pyrazolidine tautomer. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom.

The predominant tautomer in a given state (solid, solution) or solvent can be investigated by comparing spectroscopic data (especially NMR) with that of "fixed" derivatives where tautomerism is blocked by substitution. nih.gov The non-planar nature of the dihydropyrazole ring also allows for different conformations (e.g., envelope or twist), which can be studied using computational modeling and advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY).

While a comprehensive analysis of the chiroptical properties and stereochemical investigations of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine is a critical aspect of its advanced structural elucidation, a thorough search of scientific literature and chemical databases did not yield specific experimental or computational data on the chiroptical properties (e.g., optical rotation, circular dichroism spectra) for this exact compound.

The stereochemistry of pyrazoline derivatives is a subject of significant interest in medicinal and materials chemistry, and chiroptical techniques are principal methods for the assignment of absolute configuration and the study of conformational preferences in this class of compounds. However, without specific data for 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, a detailed and scientifically accurate discussion complete with data tables, as per the requested format, cannot be provided at this time.

Future research in this area would be invaluable to the scientific community. It is anticipated that such studies would involve the following:

Enantioselective Synthesis or Chiral Separation: Preparation of the individual enantiomers of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine would be the foundational step for any chiroptical analysis.

Optical Rotation Measurement: The specific rotation of each enantiomer would be determined using polarimetry, providing fundamental information about their interaction with plane-polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectra would reveal characteristic Cotton effects for each enantiomer, which, when compared with quantum chemical calculations, would allow for the unambiguous assignment of their absolute configurations.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD, being highly sensitive to the three-dimensional arrangement of atoms, would offer a detailed fingerprint of the solution-state conformation of each enantiomer.

A representative, though hypothetical, data table for future findings is presented below to illustrate the type of information that would be central to a complete stereochemical investigation.

Table 1: Hypothetical Chiroptical Data for the Enantiomers of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine

| Enantiomer | Specific Rotation [α]D (c, solvent) | ECD λmax [nm] (Δε) |

|---|---|---|

| (+)-Enantiomer | Data not available | Data not available |

The scientific community awaits dedicated studies on the synthesis, separation, and chiroptical characterization of the enantiomers of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine to fill this knowledge gap. Such research would provide crucial insights into its three-dimensional structure and stereochemical behavior.

Theoretical and Computational Chemistry Studies on 4 Phenyl 2,3 Dihydro 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These calculations provide a theoretical framework to understand the electronic structure and reactivity of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(2d,p), are employed to determine the optimized molecular geometry and calculate total energies. tandfonline.com These calculations help in understanding the stability of different conformations of the molecule. For instance, studies on related pyrazole compounds have shown that DFT can accurately predict bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net

The total energies calculated for the molecule in both the gas phase and in a solvated state can indicate its stability in different environments. For example, a lower total energy in a solvated phase compared to the gas phase suggests higher stability in solution. nih.gov Thermodynamic properties such as heat capacity and entropy can also be computed, providing further insights into the molecule's behavior in biological systems. nih.gov

Table 1: Example of DFT Calculated Parameters for a Pyrazole Derivative

| Parameter | Gas Phase Value | Solvated Phase Value |

|---|---|---|

| Total Energy (au) | -889.560233 | -889.580733 |

| Heat Capacity (cal/molK) | 65.152 | 65.480 |

| Entropy (cal/molK) | 142.552 | 143.766 |

Note: Data is illustrative and based on findings for related pyrazole compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. For pyrazole derivatives, the distribution of HOMO and LUMO densities across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. tandfonline.comnih.gov For example, in some pyrazole compounds, the HOMO and LUMO orbitals are primarily localized over the entire molecular framework, indicating a potential for widespread electronic transitions. nih.gov

Table 2: FMO Parameters and Global Reactivity Descriptors

| Parameter | Description |

|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | E_LUMO - E_HOMO |

| Ionization Potential (I) | -E_HOMO |

| Electron Affinity (A) | -E_LUMO |

| Electronegativity (χ) | (I + A) / 2 |

| Chemical Hardness (η) | (I - A) / 2 |

| Chemical Softness (S) | 1 / (2η) |

| Electrophilicity Index (ω) | χ² / (2η) |

These parameters are commonly calculated from FMO analysis to predict reactivity.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stability arising from these charge transfer events. The second-order perturbation theory is used to estimate the stabilization energy (E(2)) associated with each donor-acceptor interaction. researchgate.net

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are often performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within DFT. The calculated chemical shifts are typically compared to experimental values to confirm the molecular structure. nih.govnih.gov For pyrazole derivatives, this can help in assigning the signals observed in the experimental spectra to specific atoms in the molecule. nih.govmdpi.com

IR Spectroscopy: The vibrational frequencies calculated using DFT can be correlated with the experimental FT-IR spectrum. This helps in the assignment of vibrational modes to specific functional groups within the molecule, confirming its structural features. tandfonline.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculated absorption maxima (λ_max) correspond to electronic transitions between molecular orbitals, often from the HOMO to the LUMO. nih.gov This analysis provides insights into the electronic properties and potential optoelectronic applications of the compound.

Molecular Modeling and Docking Studies to Explore Potential Interactions (Focus on Methodological Aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand (like a pyrazole derivative) might interact with a biological target, such as a protein or enzyme.

The process typically involves preparing the 3D structures of both the ligand and the receptor. The ligand's geometry is often optimized using quantum chemical methods like DFT. Docking simulations are then performed using software like AutoDock, which employs algorithms to explore various binding poses of the ligand within the active site of the receptor. nih.govresearchgate.net

The results of a docking study are usually evaluated based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher binding affinity. researchgate.net The interactions between the ligand and the amino acid residues of the protein, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the nature of the binding. nih.gov

For pyrazole derivatives, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action. nih.govresearchgate.net These studies can guide the design of new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to 2,3-Dihydro-1H-pyrazol-3-amine Scaffolds (Focus on Theoretical Framework)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The general workflow of a QSAR study involves:

Data Set Selection: A set of molecules with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each molecule. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are used to build a model that correlates the descriptors with the biological activity. jmpas.com

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov

For pyrazoline and related pyrazole scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. nih.gov These methods generate 3D contour maps that visualize the regions around the molecules where modifications to steric, electrostatic, and hydrophobic properties are likely to increase or decrease biological activity. nih.govresearchgate.net This information is invaluable for the rational design of new, more potent analogs.

Computational Assessment of Chirality and Enantiomeric Properties

The stereochemical attributes of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, which possesses a chiral center at the C3 position of the pyrazoline ring, are amenable to in-depth investigation through a variety of computational chemistry techniques. These theoretical approaches are instrumental in elucidating the three-dimensional structure of its enantiomers, predicting their relative stabilities, and simulating their chiroptical properties, which are crucial for the determination of their absolute configurations.

At the heart of the computational assessment of chirality lies the quantum mechanical modeling of the (R)- and (S)-enantiomers of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine. Methodologies such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for this purpose. These methods allow for the optimization of the molecular geometries of the enantiomers, providing insights into their most stable conformations. The relative energies of these optimized structures can be calculated to determine if one enantiomer is thermodynamically more stable than the other, although for enantiomers in a chiral environment, their energies are expected to be identical.

A significant aspect of the computational analysis of chiral molecules is the prediction of their chiroptical properties, which arise from the differential interaction of left and right circularly polarized light with the enantiomers. The most commonly calculated chiroptical property is the specific optical rotation. Computational methods can predict the sign and magnitude of the optical rotation for each enantiomer, which can then be compared with experimental data to assign the absolute configuration of a synthesized or isolated sample.

Beyond optical rotation, more detailed spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) can be computationally simulated. ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region, which is associated with electronic transitions within the molecule. VCD, on the other hand, measures the differential absorption of circularly polarized infrared light, providing information about the stereochemistry based on the vibrational modes of the molecule. The comparison of computationally predicted ECD and VCD spectra with experimentally measured spectra is a robust method for the unambiguous determination of the absolute configuration of chiral molecules like 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine. nih.govnih.gov

The accuracy of these computational predictions is highly dependent on the level of theory and the basis set employed in the calculations. Therefore, careful selection of these parameters is crucial for obtaining reliable results that correlate well with experimental observations. While specific computational studies on 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine are not extensively available in the current literature, the methodologies described are standard and widely applied to other chiral pyrazoline derivatives. nih.govnih.gov

To illustrate the type of data generated from such computational studies, the following tables present hypothetical but representative results for the enantiomers of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine.

Table 1: Calculated Energetic and Optical Properties of Enantiomers

| Property | (R)-4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine | (S)-4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine |

| Relative Energy (kcal/mol) | 0.00 | 0.00 |

| Calculated Specific Rotation [α]D (degrees) | +X.X | -X.X |

| Key ECD Transition (nm) | λ1 (+Δε) | λ1 (-Δε) |

| Key VCD Frequency (cm-1) | ν1 (+ΔA) | ν1 (-ΔA) |

Note: The values in this table are illustrative and represent the expected type of output from a computational study. "X.X" and "λ1, ν1" would be replaced with specific numerical values from actual calculations.

Table 2: Representative Calculated Vibrational Frequencies and Intensities for VCD Spectroscopy

| Vibrational Mode | (R)-Enantiomer Frequency (cm⁻¹) | (R)-Enantiomer VCD Intensity | (S)-Enantiomer Frequency (cm⁻¹) | (S)-Enantiomer VCD Intensity |

| N-H stretch | 3400 | +A | 3400 | -A |

| C-H stretch (chiral center) | 2950 | -B | 2950 | +B |

| C=N stretch | 1620 | +C | 1620 | -C |

| Phenyl ring C-C stretch | 1500 | -D | 1500 | +D |

Note: This table provides an example of the kind of data that would be generated in a VCD analysis. The signs of the VCD intensities are opposite for the two enantiomers, which is a key feature used in stereochemical assignment. "A", "B", "C", and "D" represent arbitrary intensity units.

Reactivity and Reaction Mechanisms of 4 Phenyl 2,3 Dihydro 1h Pyrazol 3 Amine

Electrophilic and Nucleophilic Reactions of the Pyrazoline Ring and Amine Group

The 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine molecule features both nucleophilic and electrophilic centers, leading to a rich reaction chemistry.

Nucleophilic Character: The primary amine group at the C-3 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This makes it susceptible to attack by a wide array of electrophiles. Common reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Condensation: Reaction with aldehydes and ketones to form Schiff bases (imines).

The nitrogen atom (N-1) of the pyrazoline ring also exhibits nucleophilic properties and can undergo reactions such as alkylation, though it is generally less reactive than the exocyclic amine. rrbdavc.org

Electrophilic Character: While the pyrazoline ring itself is electron-rich, the phenyl substituent at the C-4 position can undergo electrophilic aromatic substitution. The pyrazoline ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. However, direct electrophilic substitution on the pyrazoline ring is less common compared to its aromatic counterpart, pyrazole (B372694), where substitution typically occurs at the C-4 position. scribd.com In the case of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, this position is already substituted and saturated.

Some documented reactions involving aminopyrazole derivatives highlight their nucleophilic nature in the synthesis of more complex heterocyclic systems. For instance, 3-aminopyrazoles are key precursors for pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines through reactions with bidentate electrophiles. arkat-usa.orgchim.itnih.gov While these examples pertain to aromatic pyrazoles, the fundamental nucleophilicity of the amino group is transferable to the dihydropyrazole system.

Table 1: Examples of Electrophilic Reactions at the Amine Group

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl Chloride | N-(4-Phenyl-2,3-dihydro-1H-pyrazol-3-yl)acetamide |

| Alkylation | Methyl Iodide | N-Methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-amine |

| Sulfonylation | Tosyl Chloride | N-(4-Phenyl-2,3-dihydro-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide |

| Imine Formation | Benzaldehyde | (E)-N-Benzylidene-4-phenyl-2,3-dihydro-1H-pyrazol-3-amine |

Cycloaddition Reactions Involving the 2,3-Dihydro-1H-pyrazol-3-amine Moiety

While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazoline ring itself tandfonline.comacs.orgresearchgate.netresearchgate.netacs.org, the participation of the pre-formed 2,3-dihydro-1H-pyrazol-3-amine moiety in further cycloaddition reactions is less documented. The endocyclic C=N double bond within the 2-pyrazoline (B94618) tautomer possesses the characteristics of a dipolarophile. It could theoretically react with 1,3-dipoles like nitrile imines or diazo compounds. acs.org However, the literature predominantly focuses on the synthesis of pyrazolines rather than their subsequent use as substrates in cycloaddition reactions. tandfonline.comresearchgate.net

Oxidation and Reduction Chemistry of the 2,3-Dihydro-1H-pyrazol-3-amine System

The dihydropyrazole core is amenable to both oxidation and reduction, allowing for the transformation of the heterocyclic system.

Oxidation: The most significant oxidation reaction of the 2-pyrazoline system is its aromatization to the corresponding pyrazole. This transformation results in the formation of 4-Phenyl-1H-pyrazol-3-amine, a more thermodynamically stable aromatic compound. This dehydrogenation can be achieved using a variety of oxidizing agents. chemicalbook.comorganic-chemistry.org An electrochemically enabled, sustainable approach for the oxidative aromatization of pyrazolines to pyrazoles has also been developed, using inexpensive sodium chloride as both a redox mediator and supporting electrolyte. rsc.org

The proposed mechanism for oxidative aromatization often involves the loss of hydrogen atoms from C-3 and C-4, followed by deprotonation at one of the ring nitrogens to establish the aromatic π-system. researchgate.net The single-electron oxidation of related pyrazol-5-amines has been shown to proceed via a radical cation intermediate. nih.gov

Table 2: Common Reagents for Oxidation of Pyrazolines to Pyrazoles

| Oxidizing Agent/System | Conditions | Reference |

| Bromine (in situ) | Mild conditions | organic-chemistry.org |

| DMSO / O₂ | Heating | organic-chemistry.org |

| DABCO-Br₂ complex | Acetic acid, room temperature | chemicalbook.com |

| Pd/C | Acetic acid | chemicalbook.com |

| NaCl (electrochemical) | Biphasic system (aqueous/organic) | rsc.org |

Reduction: The pyrazoline ring can be reduced to a pyrazolidine (B1218672) ring. This involves the reduction of the C=N double bond. Catalytic hydrogenation is a common method for this transformation. More specialized reducing agents have also been employed. For instance, the reduction of N-acylated dihydropyrazoles has been successfully achieved using BH₃·pyridine, a process that tolerates a variety of other functional groups like esters, nitriles, and nitroaromatics. acs.org This would yield 4-Phenylpyrazolidin-3-amine, a fully saturated heterocyclic system. Under more forcing conditions, the phenyl ring could also be reduced to a cyclohexyl ring.

Mechanistic Investigations of Key Transformation Pathways

Mechanistic studies provide insight into the reactivity of the 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine system.

Oxidative Aromatization: The mechanism for the conversion of a pyrazoline to a pyrazole generally involves a two-electron oxidation process. One proposed pathway begins with the donation of electrons from the C=N double bond to a protonated nitrogen, followed by the sequential loss of hydrogen atoms at C-3 and C-4, and finally from the N-2 atom to form the stable aromatic ring. researchgate.net In metal-mediated oxidations, the reaction may proceed through the formation of a key oxidized metallacycle intermediate that undergoes N-N reductive elimination. nih.gov Electrochemical methods suggest a mechanism involving a redox mediator. rsc.org

Nucleophilic Attack by the Amine Group: Reactions at the exocyclic amine group follow standard mechanistic pathways. For example, acylation with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism. The amine's lone pair attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling a chloride ion and resulting in the stable amide product after deprotonation.

Electrophilic Substitution on the N-Phenyl Ring: In related N-aryl-2-pyrazolines, electrophilic substitution has been shown to occur at the para position of the N-phenyl group, confirming its activation by the heterocyclic ring. researchgate.net This proceeds through the typical arenium ion intermediate mechanism for electrophilic aromatic substitution.

Derivatization Strategies and Functional Group Interconversions

The reactivity of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine allows for extensive derivatization and functional group interconversions, which are crucial for modifying its chemical properties.

Derivatization: The primary amine at C-3 is the most common site for derivatization. A wide range of substituents can be introduced through reactions like acylation, alkylation, and condensation. nih.govgoogle.com For example, reaction with various anilines or amines can lead to the formation of carboximidamides, while reaction with acetoxyacetyl chloride followed by deprotection yields hydroxyacetyl derivatives. nih.gov These strategies are vital in fields like medicinal chemistry for exploring structure-activity relationships. researchgate.netnih.gov

Functional Group Interconversions (FGI): Key FGIs for the 2,3-dihydro-1H-pyrazol-3-amine system include the manipulation of its oxidation state:

Oxidation to Pyrazole: As discussed, the conversion of the pyrazoline to the corresponding aromatic pyrazole (4-Phenyl-1H-pyrazol-3-amine) is a fundamental transformation. organic-chemistry.orgrsc.org

Reduction to Pyrazolidine: The reduction of the C=N bond to furnish the saturated pyrazolidine (4-Phenylpyrazolidin-3-amine) represents another key FGI, altering the geometry and electronic properties of the heterocyclic core. acs.org

These transformations allow for the systematic modification of the core scaffold, providing access to related but distinct chemical entities.

Applications in Chemical Synthesis and Advanced Materials Science

4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine as a Building Block in Complex Organic Synthesis

Pyrazole (B372694) and its derivatives are pharmacologically significant scaffolds that form the core of numerous established drugs. nih.gov Consequently, the synthesis of functionalized pyrazoles is a primary focus for organic chemists. chim.it Aminopyrazoles, such as 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, are particularly valuable as synthetic intermediates or "building blocks" for creating more complex, bioactive molecules and fused heterocyclic systems. chim.it

The utility of this compound stems from the reactivity of its constituent parts:

The Amine Group: The primary amine at the 3-position is a key nucleophilic center, allowing for a wide range of chemical transformations. It can readily react with electrophiles to form amides, sulfonamides, imines, and other functional groups, enabling the extension of the molecular framework. This reactivity is crucial for constructing libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery.

The Pyrazole Core: The pyrazole ring itself can be a platform for further reactions. For instance, methods like the Vilsmeier-Haack reaction can introduce a formyl group onto the pyrazole ring, creating an aldehyde that serves as a handle for subsequent synthetic elaborations, such as condensations or cross-coupling reactions. researchgate.net

Cyclocondensation Reactions: 5-aminopyrazoles are frequently used as precursors for building fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. chim.it These reactions typically involve the condensation of the aminopyrazole with a 1,3-bis-electrophilic reagent, where the ring nitrogen and the exocyclic amine participate in the formation of the new fused ring. chim.it

The synthesis of pyrazole derivatives can be achieved through various routes, most classically through the condensation of a compound containing a hydrazine (B178648) moiety with a 1,3-bis-electrophilic reagent. chim.itnih.gov For example, the reaction of β-ketoesters with hydrazines is a foundational method for creating the pyrazolone core. nih.gov More advanced methods involve the 1,3-dipolar cycloaddition of nitrile imines with appropriately substituted alkynes. researchgate.net The versatility in synthesis allows for the creation of a diverse range of pyrazole-based structures for various applications. nih.govorientjchem.orgmdpi.com

Role of Pyrazoline Amines as Ligands in Coordination Chemistry

Pyrazole derivatives are an important class of chelating ligands for metal atoms due to the presence of multiple nitrogen donor sites. The combination of the pyrazole ring with other functional moieties enhances their complexing behavior. researchgate.net Pyrazoline amines, including 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine, are effective ligands for forming stable coordination complexes with a wide range of transition metals. uab.catnih.gov

The coordinating ability arises from:

N-Donor Atoms: The pyrazole ring contains two adjacent nitrogen atoms. The pyridine-type nitrogen (C=N) acts as a proton acceptor and a potent coordination site for metal ions. chim.it

Chelation: The presence of the amine group at the 3-position, adjacent to the ring nitrogens, allows the molecule to act as a bidentate or even polydentate ligand. This chelation effect, where the ligand binds to the central metal ion at two or more points, results in the formation of stable, often six-membered, ring structures with the metal center. uab.catsaudijournals.com This leads to thermodynamically stable metal complexes.

The coordination chemistry of pyrazole-based ligands has been extensively developed, leading to the synthesis of mononuclear and polynuclear metal complexes with metals such as Pd(II), Pt(II), Fe(III), Cu(II), and Zn(II). uab.catnih.govresearchgate.netnih.gov These complexes are not only of academic interest but also have practical applications. For example, metal complexes of pyrazolone-based ligands have been investigated for their catalytic activity, enhanced photoluminescence, and nonlinear optical (NLO) properties. researchgate.netbohrium.com The specific geometry and electronic features of the resulting metal complexes can be fine-tuned by modifying the substituents on the pyrazoline ligand, influencing their subsequent application. uab.cat

Potential in Advanced Materials Science

Pyrazoline derivatives have garnered significant attention in materials science due to their favorable photophysical properties and charge transfer capabilities, making them suitable for a range of optoelectronic applications.

Fluorescence: Many pyrazoline derivatives are highly fluorescent compounds, typically absorbing ultraviolet light (300-400 nm) and emitting in the blue region of the visible spectrum. researchgate.netnih.gov This fluorescence originates from π-π* electronic transitions within the conjugated system of the molecule. The photophysical properties, including absorption maxima (λ_abs), emission maxima (λ_em), Stokes shift, and fluorescence quantum yield (Φ_F), can be systematically tuned by altering the molecular structure.

Key structural factors influencing fluorescence include:

Substituents: The incorporation of electron-donating groups (donors) and electron-accepting groups (acceptors) into the pyrazoline structure can create a "push-pull" system. This intramolecular charge transfer (ICT) character often leads to enhanced and red-shifted fluorescence.

Substitution Pattern: Varying the substituents on the N-1 phenyl ring and the C-3 and C-5 positions of the pyrazoline core significantly modulates the optical properties.

Solvatochromism: Pyrazoline derivatives often exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. researchgate.net

The table below summarizes the photophysical properties of some representative pyrazoline derivatives.

| Compound/Derivative | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent/State |

| Pyrazoline Derivative 14 | 355 | 449 | 0.62 | - |

| Cinnamyl-pyrazoline 7 | - | 471 | - | Ethanol/Water |

| Chromene–pyrazoline 8 | - | 463 | - | Ethanol/Water |

| PPDPD | - | 430 | 0.413 | Solid State |

| PYDP | - | - | 0.127 | Micellar System |

Data compiled from multiple sources. nih.govresearchgate.net

Nonlinear Optical (NLO) Properties: Pyrazoline derivatives with a strong intramolecular charge transfer character (push-pull systems) are excellent candidates for second and third-order nonlinear optical (NLO) materials. researchgate.net NLO materials can alter the properties of light passing through them and are crucial for applications in optical data storage, signal processing, and telecommunications. researchgate.netresearchgate.net The NLO response, particularly the first hyperpolarizability (β), can be maximized by strategic molecular design, such as attaching strong electron-acceptor groups like nitro (-NO2) to the pyrazoline system. researchgate.netutp.edu.co

The table below presents NLO data for selected nitro-substituted pyrazoline derivatives.

| Compound | Absorption Max (λ_max) (nm) | First Hyperpolarizability (β_HRS) (x10⁻³⁰ esu) |

| 6 (4-nitro derivative) | 430 | 393 |

| 7 (2,4-dinitro derivative) | 424 | 215 |

| 8 (4-carboxy derivative) | 396 | 130 |

Data measured using the Hyper-Rayleigh Scattering technique in CHCl₃. researchgate.net

The unique electronic properties of pyrazolines make them highly versatile materials for organic electronic and optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). mdpi.com

Hole-Transport Materials: Pyrazoline derivatives are electron-rich molecules with good redox behavior. researchgate.net Their Highest Occupied Molecular Orbital (HOMO) energy levels (around -4.8 to -5.2 eV) are well-matched with the work function of common anodes like Indium Tin Oxide (ITO), making them excellent hole-transport materials in OLEDs. researchgate.net They facilitate the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer.

Emissive Layers: Due to their high fluorescence quantum yields, pyrazolines can also function as the emissive layer (EML) in OLEDs, responsible for generating light. researchgate.netresearchgate.net They are particularly known for producing bright blue emission, a critical component for full-color displays. researchgate.netresearchgate.netnih.gov The development of stable and efficient blue emitters remains a significant challenge in OLED technology, and pyrazoline derivatives offer a promising solution.

Device Fabrication: The ability of some pyrazoline derivatives to form stable amorphous films with high glass transition temperatures (Tg) is advantageous for device longevity and performance. researchgate.net They can be incorporated into multilayered OLED devices to improve efficiency and tune the emission color. researchgate.net The use of pyrazolines as both the hole-transport and emissive material can simplify device architecture and reduce manufacturing costs. researchgate.net

The ongoing research into synthesizing novel pyrazoline derivatives with tailored electronic and optical properties continues to expand their potential in next-generation flexible displays, solid-state lighting, and organic solar cells. researchgate.net

Future Research Directions and Challenges in the Study of 4 Phenyl 2,3 Dihydro 1h Pyrazol 3 Amine

Development of Novel and Efficient Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has been a subject of extensive research, yet the pursuit of more efficient, sustainable, and versatile methods continues. mdpi.com Future research in the synthesis of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine and related compounds will likely focus on several key areas:

Multi-Component Reactions (MCRs): Designing novel one-pot, multi-component reactions offers a direct and atom-economical approach to constructing the densely functionalized dihydropyrazole core. Future work could focus on developing MCRs that allow for diverse substituent introductions at various positions of the pyrazole ring, enhancing molecular complexity in a single step. nih.gov

Green Chemistry Approaches: There is a growing need to develop synthetic protocols that utilize environmentally benign solvents (like water or PEG-400), employ catalytic systems (such as nano-catalysts or biocatalysts), and operate under milder conditions (e.g., microwave or ultrasonic irradiation). researchgate.net Research into solid-phase synthesis or flow chemistry could also provide more sustainable and scalable routes.

Regioselective Synthesis: The prototropic tautomerism inherent in pyrazole systems can lead to mixtures of regioisomers. mdpi.com A significant challenge is the development of highly regioselective synthetic methods that provide precise control over the substitution pattern, particularly for unsymmetrical precursors. researchgate.netacs.org This is crucial for establishing clear structure-activity relationships in medicinal chemistry.

Asymmetric Synthesis: The development of catalytic asymmetric methods to produce enantiomerically pure dihydropyrazole derivatives is a critical frontier. This is especially important for pharmaceutical applications where different enantiomers can exhibit vastly different biological activities.

| Synthetic Strategy | Focus Area | Potential Advantages |

| Multi-Component Reactions | One-pot synthesis of diverse analogues | Increased efficiency, atom economy, reduced waste |

| Green Chemistry | Use of eco-friendly solvents and catalysts | Sustainability, scalability, lower environmental impact |

| Regioselective Synthesis | Control of substituent placement | Unambiguous structure-activity relationships |

| Asymmetric Catalysis | Production of single enantiomers | Improved therapeutic profiles, reduced side effects |

Advanced Spectroscopic and Structural Characterization Challenges

While standard spectroscopic techniques are routinely used, the structural elucidation of 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine and its derivatives is not without challenges. The primary difficulty stems from the phenomenon of tautomerism, where the molecule can exist in different isomeric forms that can interconvert. mdpi.com

Future research must address:

Tautomerism Investigation: Advanced NMR techniques (e.g., variable temperature NMR, 2D NMR) and computational studies are needed to fully understand the tautomeric equilibrium in different solvents and in the solid state. This is vital as the dominant tautomer can significantly influence the compound's reactivity and biological interactions. mdpi.com

Solid-State Characterization: Single-crystal X-ray diffraction provides definitive structural information. nih.gov However, obtaining high-quality crystals can be challenging. Future efforts should focus on developing crystallization techniques for these compounds. Furthermore, solid-state NMR and powder X-ray diffraction can provide valuable insights when single crystals are unavailable.

Chiroptical Methods: For chiral derivatives, advanced chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), combined with quantum chemical calculations, will be essential for the unambiguous assignment of absolute configurations.

Refined Computational Models for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool in modern chemical research. For pyrazole derivatives, refined computational models are needed to accurately predict their behavior and guide experimental work.

Key areas for development include:

Accurate Energy Predictions: Improving the accuracy of quantum chemical methods, such as Density Functional Theory (DFT), to predict the relative stabilities of different tautomers and conformers is crucial. nih.gov This requires benchmarking different functionals and basis sets, especially for systems involving complex intermolecular interactions like hydrogen bonding. mdpi.com

Reactivity and Mechanistic Studies: Computational models can elucidate reaction mechanisms for both the synthesis and subsequent functionalization of the pyrazole ring. Future models should accurately predict reaction barriers and identify key intermediates, guiding the optimization of reaction conditions.

Property Prediction: There is a need for robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models, built on larger and more diverse datasets, could accelerate the discovery of new compounds with desired biological activities or material properties by predicting parameters like binding affinity, electronic properties, and solubility. nih.gov

Exploration of New Chemical Reactivity Profiles

The pyrazole ring is an aromatic system with a unique reactivity pattern, but the full chemical potential of the 4-Phenyl-2,3-dihydro-1H-pyrazol-3-amine scaffold remains to be explored. mdpi.com Future studies should move beyond known transformations to uncover novel reactivity.

Potential avenues of exploration include:

C-H Activation/Functionalization: Direct C-H activation at the phenyl ring or the pyrazole core offers a powerful and efficient way to introduce new functional groups without the need for pre-functionalized starting materials. acs.org This would provide rapid access to novel derivatives.

Cross-Coupling Reactions: While known, the application of modern cross-coupling methodologies (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to halogenated or otherwise activated derivatives of the title compound could be systematically explored to generate extensive libraries of new molecules. acs.orgmdpi.com

Reactivity of the Amine Group: The exocyclic amine group serves as a versatile handle for derivatization. Research into its use in forming amides, sulfonamides, ureas, and more complex heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) could yield compounds with novel properties. mdpi.com

Ring Transformation Reactions: Investigating conditions that could induce ring-opening or ring-expansion reactions of the dihydropyrazole system could lead to the discovery of entirely new heterocyclic scaffolds.

Unexplored Applications in Chemical Sciences and Advanced Materials

While the biological activities of aminopyrazoles are well-documented, their application in other areas of chemical science and materials is still nascent. mdpi.com

Future research could target:

Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the exocyclic amine can act as ligands to coordinate with metal ions. nih.gov This opens up possibilities for creating novel metal-organic frameworks (MOFs), catalysts for organic transformations, and spin-crossover materials.

Photophysical Applications: By appropriate functionalization, pyrazole derivatives can be designed as fluorescent probes or sensors for detecting specific ions or molecules. Their potential as organic light-emitting diode (OLED) materials or components in dye-sensitized solar cells is an area ripe for exploration. acs.orgmdpi.com